N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a chemical compound with the molecular formula and a molecular weight of 299.43 g/mol. It is classified as a quinazolinamine derivative, which indicates its structural relationship to quinazoline, a bicyclic compound containing nitrogen atoms. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry.
The synthesis of N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the literature, compounds of similar structure are often synthesized through:
The synthesis may require specific conditions such as temperature control, reaction time optimization, and purification steps like recrystallization or chromatography to isolate the desired product in high purity.
The molecular structure of N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine features a tetrahydroquinazoline core with a methyl group and a sulfanyl group attached to it. The presence of these substituents influences the compound's chemical behavior and biological activity.
The predicted boiling point of this compound is approximately 503.3 °C, and it has a density of around 1.18 g/cm³ . These properties suggest that it is relatively stable under standard laboratory conditions.
N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine can participate in various chemical reactions typical for heterocyclic compounds:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways over others.
The chemical properties are influenced by its functional groups:
N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine has potential applications in:
Research into this compound could yield valuable insights into its efficacy and safety profile for potential therapeutic uses .
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. First identified in natural alkaloids (e.g., febrifugine) during the mid-20th century, quinazolines gained prominence with the development of para-aminobenzoic acid (PABA) antagonists in the 1950s. The scaffold’s versatility became fully apparent in the 1990s with the rational design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, exemplified by gefitinib and erlotinib. These agents revolutionized targeted cancer therapy by selectively inhibiting oncogenic signaling pathways [3].
Contemporary research has expanded quinazoline applications beyond oncology. Patent literature reveals derivatives demonstrating in vitro anti-tubercular activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains. This positions quinazolines as promising scaffolds for novel anti-infectives addressing global health challenges [4]. The structural plasticity of the quinazoline core enables strategic modifications at positions N1, C2, C4, and N3 to fine-tune target affinity and physicochemical properties. For instance, 5,6,7,8-tetrahydroquinazoline derivatives exhibit enhanced conformational flexibility compared to fully aromatic analogs, potentially improving binding complementarity with complex biological targets [1] [3].
Table 1: Therapeutic Milestones of Quinazoline-Based Pharmaceuticals
Time Period | Development Stage | Key Therapeutic Areas | Representative Agents |
---|---|---|---|
1950–1970 | Natural Product Isolation | Antimalarial | Febrifugine |
1980–2000 | Synthetic Small Molecules | Hypertension | Prazosin (alpha-blocker) |
2000–Present | Targeted Therapies | Oncology, Anti-infectives | Gefitinib, Novel anti-TB agents |
The strategic functionalization of the quinazoline core in "N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine" addresses specific pharmacodynamic and pharmacokinetic objectives. The N-methyl group at the 4-amine position serves dual purposes:
The 2-[(4-methylbenzyl)sulfanyl] moiety introduces tailored steric and electronic effects:
Table 2: Comparative Properties of Quinazolinamine Analogues
R Group at C2 | N-Substituent at C4 | Calculated logP | Relative Binding Affinity (%) |
---|---|---|---|
Benzylsulfanyl | Hydrogen | 2.8 | 100 (Reference) |
4-Methylbenzylsulfanyl | Hydrogen | 3.4 | 135 |
Benzylsulfanyl | Methyl | 3.1 | 120 |
4-Methylbenzylsulfanyl | Methyl | 3.9 | 165 |
Synthetic feasibility reinforces this design strategy. The 4-methylbenzylthiol precursor is commercially accessible (suppliers include Ambeed and Toronto Research Chemicals), enabling efficient nucleophilic displacement of chloroquinazolines under mild conditions [2]. Patent data confirms that similar C2-thioetherifications proceed in >75% yield using polar aprotic solvents like dimethylformamide, facilitating scalable synthesis [3]. This combination of targeted bioactivity enhancement and synthetic tractability validates the molecular design paradigm embodied in this derivative.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: